5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Historical Development of Pyrazole-4-Carbaldehyde Chemistry
The synthesis of pyrazole-4-carbaldehydes traces back to mid-20th-century advancements in heterocyclic chemistry. Early methodologies relied on cyclocondensation reactions of hydrazines with β-keto aldehydes, but the introduction of the Vilsmeier-Haack reaction revolutionized the field by enabling direct formylation of pyrazole intermediates. For instance, the Vilsmeier-Haack cyclization of hydrazones using phosphorus oxychloride and dimethylformamide (DMF) became a cornerstone for producing 1H-pyrazole-4-carbaldehydes with diverse aryl substituents. A landmark study demonstrated the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes in yields exceeding 80% under optimized conditions.
The structural evolution of these compounds accelerated with crystallographic analyses, such as the characterization of 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde, which revealed intramolecular hydrogen bonding networks influencing molecular packing. These findings underscored the role of substituents in modulating both reactivity and solid-state properties.
Position Within Heterocyclic Medicinal Chemistry
Pyrazole-4-carbaldehydes occupy a critical niche in medicinal chemistry due to their dual functionality: the pyrazole core provides metabolic stability, while the aldehyde group serves as a handle for further derivatization. For example, 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, a related derivative, exhibits potent Hsp90 inhibitory activity, highlighting the therapeutic potential of this scaffold.
The introduction of ethoxyphenoxy groups, as seen in 5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, enhances lipophilicity and bioavailability. Such modifications are strategically employed to optimize drug-like properties, as evidenced by the compound’s inclusion in studies targeting kinase inhibition and antimicrobial activity.
Academic Research Significance and Interest
Academic interest in pyrazole-4-carbaldehydes stems from their synthetic adaptability and broad applicability. Recent investigations have focused on regioselective functionalization, such as the microwave-assisted alkylation of 1H-pyrazole-4-carbaldehyde with 2-bromopropanol to yield racemic 1-(2-hydroxypropyl) derivatives in 73% yield. These methods highlight the compound’s utility in rapid analog generation for structure-activity relationship (SAR) studies.
Furthermore, crystallographic and spectroscopic analyses of derivatives like 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde have provided insights into conformational preferences and electronic interactions. Nuclear magnetic resonance (NMR) studies, including heteronuclear multiple bond correlation (HMBC) and nuclear Overhauser effect spectroscopy (NOESY), have been instrumental in confirming substituent positioning and hydrogen bonding patterns.
Table 1. Representative Synthetic Yields of Pyrazole-4-Carbaldehyde Derivatives
Properties
IUPAC Name |
5-(4-ethoxyphenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-9-11-17(12-10-16)24-19-18(13-22)14(2)20-21(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPVXDSCAFOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 882221-21-8) is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of 5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is C19H18N2O3, with a molecular weight of 322.36 g/mol. The compound features a pyrazole core substituted with an ethoxyphenoxy group and a phenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities associated with 5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde include:
1. Antitumor Activity
Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : They often target specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
- Case Study : In vitro studies demonstrated that certain pyrazoles exhibit significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for use in combination therapies with established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Research Findings : Studies on related pyrazole derivatives indicated potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds showing efficacy comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
Pyrazoles also display antimicrobial properties:
- In Vitro Studies : Compounds similar to 5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains and fungi, indicating potential use as antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |
| Antimicrobial | Activity against bacteria/fungi |
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the effects of various synthesized pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds demonstrated enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .
Case Study 2: Anti-inflammatory Action
Research focused on the anti-inflammatory effects of a series of pyrazole derivatives showed that some compounds significantly reduced inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations:
- Halogenated Phenoxy Derivatives (Br, Cl, F): These compounds exhibit strong antimicrobial and anti-inflammatory activities. The chlorophenoxy analog (C17H13ClN2O2) forms inversion dimers via C–H⋯π interactions, enhancing crystal stability .
- Heterocyclic Amino Derivatives (Triazole, Tetrazole): Compounds 3a and 3b show promise against Mycobacterium tuberculosis, with IC50 values indicating potent inhibition. Their synthesis involves deprotection of intermediates using formic acid .
- Sulfur-Containing Derivatives (tert-Butylbenzylsulfanyl): The tert-butyl group introduces steric bulk and disorder in crystal packing, as observed in C22H24N2OS. This compound’s fungicidal activity is attributed to sulfur’s electronegativity .
Physicochemical Properties
- Solubility: Fluorophenoxy derivatives show slight solubility in DMSO and chloroform, while halogenated analogs are more lipophilic .
- Crystal Packing: Chlorophenoxy and tert-butyl derivatives exhibit distinct dihedral angles (40.84°–65.30° between pyrazole and aromatic rings), affecting molecular stability .
- Thermal Stability: tert-Butyl groups introduce conformational disorder, reducing melting points compared to halogenated analogs .
Q & A
Basic Synthesis: What are the standard protocols for synthesizing 5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution. A chloro precursor (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reacts with 4-ethoxyphenol in the presence of a base catalyst (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO. Reaction conditions involve refluxing (80–100°C) for 3–6 hours. Post-reaction, the product is precipitated by ice-water quenching, filtered, and recrystallized using ethanol or ethyl acetate .
Key Steps:
- Precursor Preparation : Chloro-substituted pyrazole carbaldehydes are synthesized via Vilsmeier-Haack formylation of pyrazolone derivatives .
- Nucleophilic Substitution : Base-mediated displacement of the chloro group by ethoxyphenoxy groups under reflux .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .
Advanced Synthesis: How can reaction efficiency be improved for challenging substitutions in pyrazole derivatives?
Methodological Answer:
Ultrasound-assisted synthesis or microwave irradiation can enhance reaction rates and yields. For example, ultrasound promotes cavitation, improving mixing and reducing reaction times for nucleophilic substitutions. Solvent optimization (e.g., DMF for solubility) and catalyst screening (e.g., Cs₂CO₃ for stronger basicity) may also address steric hindrance from bulky substituents .
Data-Driven Optimization:
- Yield Improvement : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., excess phenol derivative) to drive equilibrium .
- Solvent Effects : High-polarity solvents (DMSO) improve nucleophilicity of ethoxyphenoxide ions .
Structural Characterization: What crystallographic techniques resolve molecular geometry and packing interactions?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps :
Crystal Growth : Slow evaporation of ethanol/DMF mixtures yields diffraction-quality crystals .
Data Collection : Use CuKα or MoKα radiation. SHELX programs (SHELXL for refinement) analyze data to determine unit cell parameters, bond lengths/angles, and hydrogen bonding .
Packing Analysis : Identify non-classical interactions (C–H···π, O···Cl contacts) using software like Mercury or OLEX2 .
Example : For 5-(4-chlorophenoxy)-analogues, dihedral angles between aromatic rings and C–H···O interactions were resolved via SHELXL refinement .
Biological Evaluation: How are pharmacological activities (e.g., antimicrobial) assessed for pyrazole derivatives?
Methodological Answer:
- Anticonvulsant Assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models. Dose-response curves determine ED₅₀ values .
- Antimicrobial Screening : Broth microdilution (MIC against S. aureus, E. coli) and agar diffusion methods .
- Anti-inflammatory Tests : Carrageenan-induced paw edema in rats, measuring COX-2 inhibition via ELISA .
Data Interpretation : Compare IC₅₀ values against reference drugs (e.g., diclofenac for inflammation) and perform statistical analysis (ANOVA) .
Advanced Data Analysis: How are crystallographic data contradictions addressed during refinement?
Methodological Answer:
Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Strategies :
- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned data .
- Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) and apply restraints (DFIX, SIMU) .
- Validation Tools : Check R-factors, residual density maps, and ADDSYM in PLATON to detect missed symmetry .
Case Study : In 5-(4-chlorophenoxy)-analogues, C–H···π interactions were confirmed via Hirshfeld surface analysis despite initial refinement challenges .
Methodological Optimization: How can reaction conditions be tailored to improve regioselectivity in pyrazole substitutions?
Methodological Answer:
Regioselectivity depends on electronic and steric factors. Approaches :
- Directing Groups : Electron-withdrawing groups (e.g., carbaldehyde) activate the C5 position for nucleophilic attack .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) or microwave heating to enhance selectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .
Example : Substitution at the C5 position in 3-methyl-1-phenyl-pyrazoles is favored due to para-directing effects of the phenyl group .
Advanced Purification: What chromatographic techniques resolve structurally similar pyrazole derivatives?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate isomers (e.g., ortho vs. para substitution) .
- TLC Optimization : Use ethyl acetate/hexane (3:7) with UV visualization at 254 nm .
- Recrystallization : Ethanol/water mixtures exploit solubility differences; slow cooling minimizes co-crystallization .
Stability Studies: How is the hydrolytic stability of the ethoxyphenoxy group evaluated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
